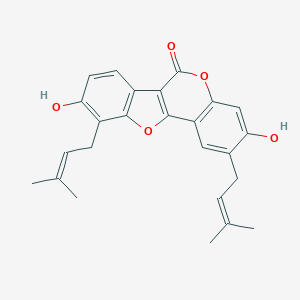

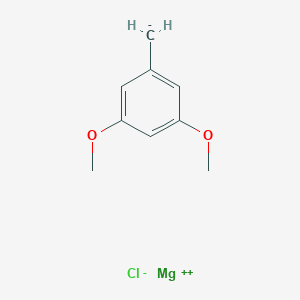

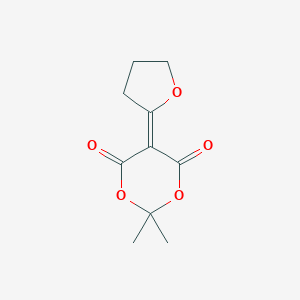

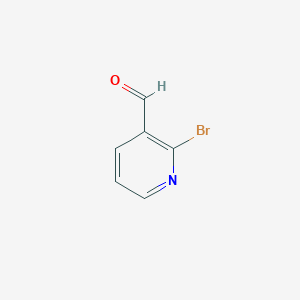

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

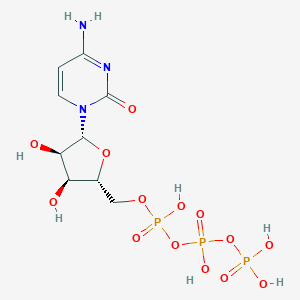

“5-(Hydroxymethyl)dihydrofuran-2(3H)-one” is a compound that has been used in the generation of prodrugs and as a ligand in transition metal catalyzed reactions . It’s a paramount precursor in the construction of pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of similar compounds like dihydronaphthofurans involves various procedures including annulation of naphthols with various reagents, cycloaddition reactions, intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, and other reactions under various conditions .Molecular Structure Analysis

The molecular formula of “5-(Hydroxymethyl)dihydrofuran-2(3H)-one” is C5H8O3 . The average mass is 116.115 Da and the monoisotopic mass is 116.047340 Da .Chemical Reactions Analysis

The degradation behavior of carbohydrates and furfural derivatives in various solvents has been studied . The results could be explained by regarding the formed α-carbonyl aldehydes and α,β-unsaturated aldehydes as primary precursors for the formation of humins .Physical And Chemical Properties Analysis

The compound has a boiling point of 163 °C (Press: 10 Torr) and a density of 1.224±0.06 g/cm3 (Predicted) . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Ring Opening Reactions

The compound has been studied for its behavior in ring-opening reactions. For example, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, a related compound, demonstrated unique reactions with cyclic secondary amines, leading to the formation of various cyclopentenyl and dioxine derivatives (Šafár̆ et al., 2000).

Reactions with Alkylamines

In the context of reactions with primary and secondary alkylamines, 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to yield various methylidene-Meldrums acid derivatives and other complex compounds, indicating a broad reactivity profile (Jeon & Kim, 2000).

Synthesis of Derivatives

The compound is utilized in the synthesis of diverse derivatives. For example, its treatment with primary arylamines led to the synthesis of arylamino derivatives, which were further used to prepare quinolinones (Jeon & Kim, 2000).

Flash Vacuum Pyrolysis Studies

Flash vacuum pyrolysis of derivatives like 5-(indol-2- and -3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones has been explored, revealing complex reaction pathways and the formation of various heterocyclic compounds (Benzies et al., 1986).

Crystal Structure Analysis

Studies on crystal structure, such as the analysis of triethylammonium derivatives, have provided insights into the molecular arrangement and stability of such compounds (Al-Sheikh et al., 2008).

Electrochemical Studies

Electrochemical behavior of certain derivatives has been investigated to understand the influence of various substituents on redox properties, which is crucial for applications in electrochemistry and materials science (Ungureanu et al., 2011).

Synthetic Applications

Various synthetic applications of this compound and its derivatives have been explored. For instance, its reaction with tert-butyl isocyanide in the presence of primary or secondary amines has been utilized to produce specific amide derivatives (Yavari et al., 2003).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that dihydrofuran derivatives can undergo various reactions, including lithiation . The resulting 2-lithio derivative is a versatile intermediate , which suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

The compound is involved in the formation of humins during the degradation of carbohydrates and furfural derivatives . It is suggested that α-carbonyl aldehydes and α,β-unsaturated aldehydes, which can be formed from carbohydrates and furfural derivatives, are primary precursors for the formation of humins .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability.

Result of Action

It is known that the compound is involved in the formation of humins during the degradation of carbohydrates and furfural derivatives . This suggests that the compound may have a role in energy production or waste management processes.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s solubility in different solvents suggests that its action may be influenced by the solvent environment. Additionally, the compound’s involvement in the formation of humins suggests that its action may be influenced by the presence of carbohydrates and furfural derivatives .

Propriétés

IUPAC Name |

2,2-dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-10(2)14-8(11)7(9(12)15-10)6-4-3-5-13-6/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUMRUSDCOEXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2CCCO2)C(=O)O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378759 |

Source

|

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

145122-43-6 |

Source

|

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)

![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)